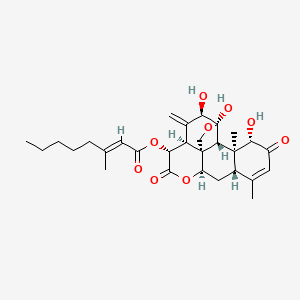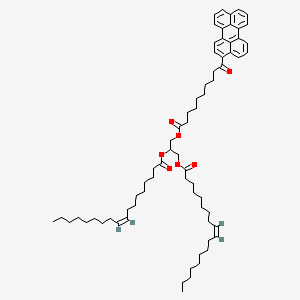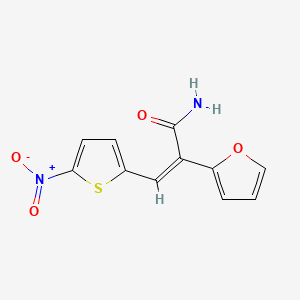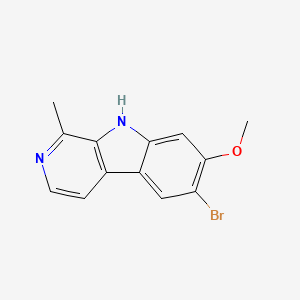
6-Bromoharmine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromoharmine is a member of the class of beta-carbolines that is 9H-beta-carboline substituted by a bromo group at position 6, a methoxy group at position 7 and a methyl group at position 1. It is semisynthetic derivative of harmine and has been shown to exhibit significant anti-HIV activity. It has a role as an anti-HIV agent. It is an aromatic ether, an organobromine compound and a semisynthetic derivative. It derives from a harmine. It is a conjugate base of a 6-bromoharminium(1+).
Wissenschaftliche Forschungsanwendungen
1. Neurological Disorders and Parkinson's Disease
6-Bromoharmine, a variant of bromocriptine, has been studied in the context of neurological disorders. Bromocriptine is known as a selective agonist for dopamine D2 receptors and is used in treating Parkinson's disease. Studies have shown that bromocriptine can induce dose-dependent contralateral rotations in Parkinson's disease animal models, suggesting its potential efficacy in mitigating symptoms associated with dopamine deficiency (Atsumi et al., 2003). Additionally, investigations into the ultrastructure of the caudate nucleus in rats with a unilateral lesion of the substantia nigra pars compacta have revealed that bromocriptine may possess antioxidant properties, potentially decreasing ultrastructural alterations after lesions (Avila-Costa et al., 2005).
2. Drug Delivery Systems
Research into innovative drug delivery systems has examined the use of solid lipid nanoparticles (SLN) for bromocriptine delivery. These studies have shown that encapsulating bromocriptine in nanostructured lipid carriers can enhance its half-life, suggesting a potential improvement in therapeutic efficacy for Parkinson’s disease (Esposito et al., 2008).
3. Bone Marrow Stem Cell Transplantation
In the field of regenerative medicine, bromine-related compounds have been used in studies involving bone marrow stem cell transplantation. For instance, the use of 5-bromo-2’-deoxyuridine-labeled bone marrow stromal cells in Parkinson's disease models showed significant improvements in behavioral and cognitive functions, indicating the potential of bromine-based compounds in enhancing the efficacy of cell-based therapies (Gu et al., 2012).
4. Diabetes Management
Bromocriptine has been recognized for its role in managing diabetes mellitus. Studies indicate that it can reset circadian rhythms of hypothalamic dopamine and serotonin, improving insulin resistance and other metabolic abnormalities. This suggests a novel neurally mediated approach to controlling hyperglycemia in type 2 diabetes mellitus (Holt et al., 2010).
5. Endocrine System Research
Bromocriptine's influence on the endocrine system, especially adrenal function, has been a subject of investigation. It has been observed to reduce corticosterone production in rats, which could have implications for understanding adrenal dysfunction and the mechanisms of action of dopamine agonists (Kan et al., 2003).
Eigenschaften
Molekularformel |
C13H11BrN2O |
|---|---|
Molekulargewicht |
291.14 g/mol |
IUPAC-Name |
6-bromo-7-methoxy-1-methyl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C13H11BrN2O/c1-7-13-8(3-4-15-7)9-5-10(14)12(17-2)6-11(9)16-13/h3-6,16H,1-2H3 |
InChI-Schlüssel |
YRYJSDPQWKIQRL-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC2=C1NC3=CC(=C(C=C23)Br)OC |
Kanonische SMILES |
CC1=NC=CC2=C1NC3=CC(=C(C=C23)Br)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,4S,8S)-1,3,3,8-Tetramethyl-2-oxatricyclo[6.3.1.04,12]dodecane](/img/structure/B1242648.png)
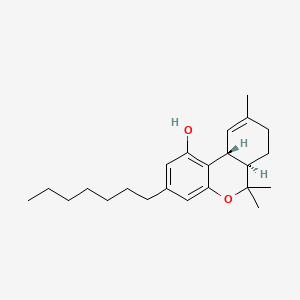
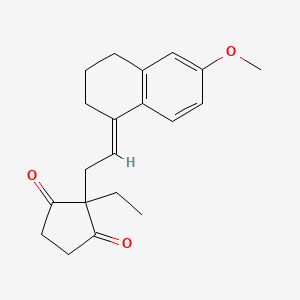

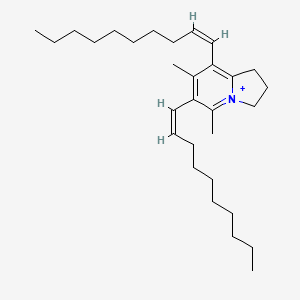
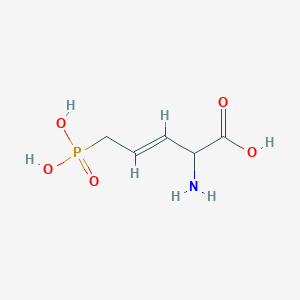
![(3E,5E,9S,10S,12S,13S,14E,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one](/img/structure/B1242658.png)
![7-(2,5-Dimethoxy-phenyl)-9-[1-(3-hydroxy-phenyl)-meth-(Z)-ylidene]-5,7-dihydro-6H-10-thia-7a,11-diaza-cyclopenta[b]phenanthren-8-one](/img/structure/B1242659.png)
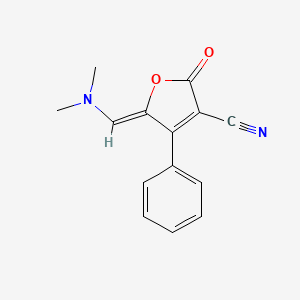
![(2S,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[benzofuran-2,4'-cyclohexane]-1',3-dione](/img/structure/B1242663.png)
